2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the isoindole core with 3-methoxypropyl halide under basic conditions.
Attachment of the Phenoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction using 4-phenoxyphenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxypropyl)-1,3-dioxo-N-(4-methoxyphenyl)isoindole-5-carboxamide
- 2-(3-methoxypropyl)-1,3-dioxo-N-(4-chlorophenyl)isoindole-5-carboxamide
Uniqueness
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C25H22N2O5/c1-31-15-5-14-27-24(29)21-13-8-17(16-22(21)25(27)30)23(28)26-18-9-11-20(12-10-18)32-19-6-3-2-4-7-19/h2-4,6-13,16H,5,14-15H2,1H3,(H,26,28) |
InChI Key |
DMEWZMBHOAGXLE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.